molecular formula C18H11ClFN3O2 B2678102 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1081134-83-9

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2678102
CAS RN: 1081134-83-9
M. Wt: 355.75
InChI Key: PPBQTBJAHDQPBV-UHFFFAOYSA-N
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Description

The compound “3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, an oxadiazole ring, a fluorinated quinoline ring, and a ketone group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the chlorophenyl group might make the compound relatively non-polar and lipophilic .

Scientific Research Applications

Synthesis and Characterization

Chemical compounds containing the 1,2,4-oxadiazole ring and quinolin-4(1H)-one core have been synthesized and characterized in various studies. These compounds are explored for their potential applications in medicinal chemistry due to their structural diversity and biological activities. For example, quinazolinone derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties, indicating the versatility of this chemical framework in drug development processes (Farag et al., 2012).

Antimicrobial Activity

Several derivatives of quinoline-oxadiazole have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. For instance, quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives have been synthesized and shown to possess in vitro antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).

Anticancer Activity

Compounds with the quinolin-4(1H)-one structure have also been explored for their anticancer potential. A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against various cancer cell lines, showcasing the potential of these molecules in cancer therapy (Fang et al., 2016).

Thermodynamic and Physical Properties

The thermodynamic and physical properties of quinoline-oxadiazole derivatives have been investigated to understand their solute-solvent interactions. Studies on binary mixtures of 1,3,4-oxadiazole derivatives have provided insights into their structure-making or breaking abilities in various solvents, which is crucial for designing drug formulations (Godhani et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, many chlorinated compounds are hazardous and require careful handling .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it might be studied further as a potential drug .

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2/c1-23-9-14(16(24)13-8-12(20)5-6-15(13)23)18-21-17(22-25-18)10-3-2-4-11(19)7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBQTBJAHDQPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

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